molecular formula C28H28N4O2S B11129734 (5Z)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one

(5Z)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one

Cat. No.: B11129734
M. Wt: 484.6 g/mol
InChI Key: QRUHZYLYHUZOMD-BWAHOGKJSA-N
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Description

The compound (5Z)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one is a complex organic molecule that features a combination of pyrazole, thiazole, and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the pyrazole ring can produce dihydropyrazoles.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery.

    Medicine: It may have potential as a therapeutic agent due to its ability to modulate specific biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(3-fluorobenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • Methane (CH4), Ethane (C2H6), Propane (C3H8), Butane (C4H10)

Uniqueness

This compound is unique due to its combination of pyrazole, thiazole, and piperidine rings, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile molecule for various applications.

Properties

Molecular Formula

C28H28N4O2S

Molecular Weight

484.6 g/mol

IUPAC Name

(5Z)-5-[[3-(3-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one

InChI

InChI=1S/C28H28N4O2S/c1-3-16-34-24-13-12-21(17-20(24)2)26-22(19-32(30-26)23-10-6-4-7-11-23)18-25-27(33)29-28(35-25)31-14-8-5-9-15-31/h3-4,6-7,10-13,17-19H,1,5,8-9,14-16H2,2H3/b25-18-

InChI Key

QRUHZYLYHUZOMD-BWAHOGKJSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCCCC4)C5=CC=CC=C5)OCC=C

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCCCC4)C5=CC=CC=C5)OCC=C

Origin of Product

United States

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